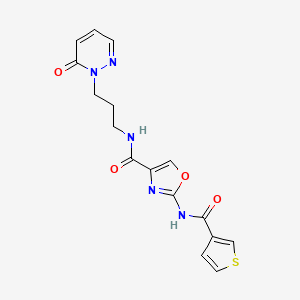
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is an intriguing compound with a diverse range of potential applications. This molecule combines functional groups from multiple chemical families, which gives it a unique profile in terms of reactivity and potential utility in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. The process involves the preparation of intermediates which are subsequently coupled to form the final product. Specific reagents and catalysts are used at different stages to achieve the desired reactions.
Step 1: : Synthesis of the thiophene-3-carboxamide intermediate involves the reaction of thiophene-3-carboxylic acid with an amine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Step 2: : The oxazole ring is formed through cyclization reactions, often involving a nitrile and an alcohol or amine under acidic or basic conditions.
Step 3: : The final step involves the formation of the propyl linkage to the oxopyridazinyl group, typically through a nucleophilic substitution reaction using a halide intermediate.
Industrial Production Methods
For industrial-scale production, flow chemistry or batch processing techniques may be used. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability. Catalysts and automation can enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the oxazole or thiophene rings, yielding sulfoxides or sulfones.
Reduction: : Reduction can occur at the pyridazinone ring, leading to the formation of dihydropyridazine derivatives.
Substitution: : The functional groups present allow for various substitution reactions, especially nucleophilic aromatic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride as reducing agents.
Substitution: : Halides, organometallic reagents, or bases like sodium hydride for deprotonation steps.
Major Products Formed
The major products include oxidized sulfoxides or sulfones, reduced pyridazine derivatives, and various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its diverse reactivity makes it useful in organic synthesis and materials science.
Biology
Potential biological applications include acting as a scaffold for designing enzyme inhibitors or receptor ligands due to its functional groups that can interact with biological macromolecules.
Medicine
In medicine, this compound may be explored for its pharmacological properties
Industry
Industrially, it could be used in the development of new materials, such as polymers or dyes, benefiting from its unique functional group combinations.
作用机制
Molecular Targets and Pathways
The mechanism of action depends on its application. In biological systems, it could interact with enzymes, altering their activity by binding to the active site or allosteric sites. Its interaction with cellular pathways could influence signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-oxazole-4-carboxamide
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(furan-3-carboxamido)oxazole-4-carboxamide
Unique Features
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide's unique feature is its combination of a pyridazinone moiety with a thiophene ring, offering distinct reactivity patterns and biological interactions compared to its counterparts.
Conclusion
This compound stands out due to its diverse reactivity and potential applications in various fields of science and industry. Its synthesis, reactions, and applications make it a valuable compound for further research and development.
属性
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c22-13-3-1-6-18-21(13)7-2-5-17-15(24)12-9-25-16(19-12)20-14(23)11-4-8-26-10-11/h1,3-4,6,8-10H,2,5,7H2,(H,17,24)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUOFPUFKNLYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)
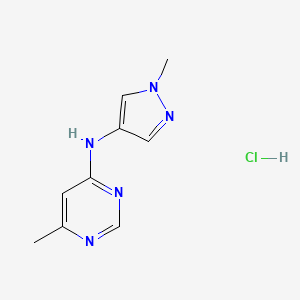
![methyl 2-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2616984.png)
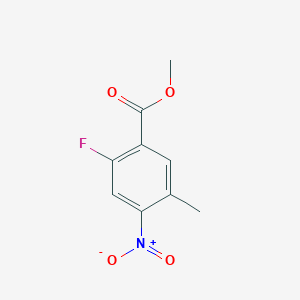
![rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B2616987.png)
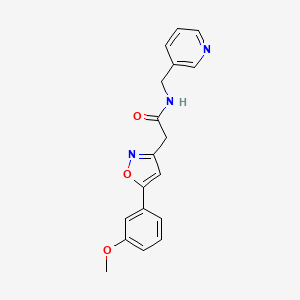
![7-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2616990.png)

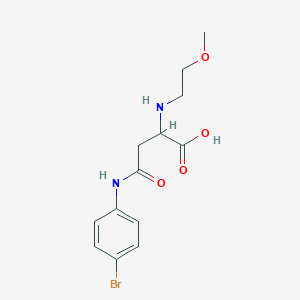
![3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2616993.png)
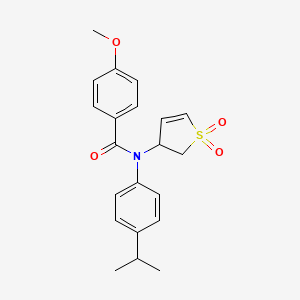
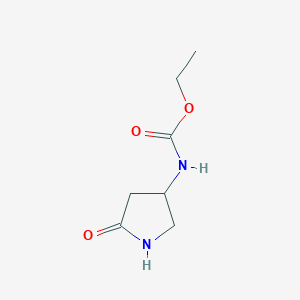
![N-[(2-ethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2616999.png)
![4-(4-Chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2617001.png)
